Piperonyl N-(4-chlorophenyl)carbamate
Description
Piperonyl N-(4-chlorophenyl)carbamate is a carbamate derivative featuring a piperonyl (3,4-methylenedioxybenzyl) group linked to a 4-chlorophenyl moiety via a carbamate bridge. Carbamates are widely studied for their roles as agrochemicals, enzyme inhibitors, and bioactive molecules, with substituents critically influencing their efficacy and physicochemical behavior . This article compares this compound to structurally similar compounds, emphasizing halogen substitution effects, functional group contributions, and biological activities.
Properties
CAS No. |
6890-21-7 |
|---|---|
Molecular Formula |
C15H12ClNO4 |
Molecular Weight |
305.71 g/mol |
IUPAC Name |
1,3-benzodioxol-5-ylmethyl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C15H12ClNO4/c16-11-2-4-12(5-3-11)17-15(18)19-8-10-1-6-13-14(7-10)21-9-20-13/h1-7H,8-9H2,(H,17,18) |
InChI Key |
WBHZUBCSWXVXIL-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Piperonyl N-(4-chlorophenyl)carbamate can be synthesized through a nucleophilic substitution reaction. The process involves reacting piperonyl alcohol with 4-chlorophenyl isocyanate in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF) at a temperature range of 10–40°C for 1–2 hours with constant stirring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Piperonyl N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.
Scientific Research Applications
Piperonyl N-(4-chlorophenyl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create various derivatives and intermediates.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of Piperonyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, including reduced inflammation and antimicrobial activity .
Comparison with Similar Compounds
Structural Comparison with Analogous Carbamates
Table 1: Structural Comparison of Piperonyl N-(4-chlorophenyl)carbamate and Analogous Compounds
Key Observations :
- Piperonyl vs. Pyrazole Groups : Unlike Pyraclostrobin, which contains a pyrazol-3-yloxymethyl group, this compound’s piperonyl group introduces a bicyclic ether system. This structural difference may enhance lipophilicity and metabolic stability compared to Pyraclostrobin’s heteroaromatic moiety .
- Electron-Donating vs.
Table 2: Inhibitory Potency of Halogen-Substituted Analogs (IC₅₀ Values)
Key Findings :
- This suggests that electronic effects (e.g., electronegativity) may dominate over steric factors in this scaffold.
- Implications for Piperonyl Carbamate : If this compound exhibits similar halogen-dependent trends, its 4-ClPh group may confer moderate inhibitory activity compared to bromo/iodo analogs. However, the piperonyl group’s bulkiness could introduce steric constraints absent in maleimides.
Physicochemical Properties and Functional Group Impact
Antioxidant Activity of Carbamates :
- The (4-nitrophenyl) N-(4-chlorophenyl)carbamate (Compound 6) was identified in T. tetraptera fruit extracts alongside fatty acids and esters.
Solubility and Stability :
- Pyraclostrobin’s methoxy group and pyrazole linkage likely improve water solubility compared to this compound, whose benzodioxole moiety increases hydrophobicity .
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